molecular formula C11H11N3O3 B7752951 4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid

4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid

Cat. No.: B7752951
M. Wt: 233.22 g/mol
InChI Key: WDAPARKCAUFSLC-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid is a quinazoline derivative, which is a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid typically involves the reaction of anthranilic acid with ethylene oxide under basic conditions to form the intermediate 2-(2-hydroxyethylamino)benzoic acid. This intermediate is then cyclized with formamide to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective against certain diseases .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinazoline-2-carboxylic acid
  • 2-Hydroxyquinoline-4-carboxylic acid
  • 4-(2-Aminoethylamino)quinazoline-2-carboxylic acid

Uniqueness

4-(2-Hydroxyethylamino)quinazoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its hydroxyl and amino groups provide additional sites for chemical modification, enhancing its versatility in drug design and development .

Properties

IUPAC Name

4-(2-hydroxyethylamino)quinazoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-6-5-12-9-7-3-1-2-4-8(7)13-10(14-9)11(16)17/h1-4,15H,5-6H2,(H,16,17)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPARKCAUFSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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